カルフェントラゾン

概要

説明

Carfentrazone is a herbicide primarily used to control a wide range of broad-leaved weeds. It is typically applied as the ethyl variant, known as carfentrazone-ethyl. This compound is a post-emergent herbicide, meaning it is applied after the weeds have emerged. Carfentrazone is known for its rapid action and low persistence in the environment, making it a preferred choice for agricultural applications .

科学的研究の応用

Herbicidal Applications

Carfentrazone-ethyl is widely used for both pre-emergence and post-emergence control of broadleaf weeds. Its primary applications include:

- Cereal Crops : Effective in controlling broadleaf weeds in winter cereals such as wheat, barley, oats, and triticale .

- Specialty Crops : Utilized in crops like caneberries (blackberries and raspberries), almonds, grapes, and sunflowers for weed management .

- Aquatic Environments : Applied to manage problematic aquatic weeds, demonstrating versatility beyond terrestrial applications .

Usage Data

A summary of the usage data from 2010 to 2014 indicates that carfentrazone-ethyl was applied extensively across various crops:

| Crop Type | Percent of Acres Treated Aerially |

|---|---|

| Cantaloupe | High |

| Rice | High |

| Wheat | High |

| Caneberries | Moderate |

| Grapes | Moderate |

This data highlights the herbicide's significant role in aerial applications for effective weed control .

Plant Growth Regulation

Carfentrazone-ethyl also serves as a plant growth regulator. Its applications include:

- Harvest Aid : Facilitates the defoliation process, allowing for easier harvesting of crops.

- Primocane Management : Helps manage primocanes in caneberries, optimizing growth and yield.

- Sucker Control : Effectively suppresses sucker growth in various crops like hops .

Effects on Soil Microorganisms

Research has shown that carfentrazone-ethyl influences soil microbial communities. A study indicated:

- Stimulation of Bacteria : It positively affects total oligotrophic bacteria and organotrophic bacteria while inhibiting fungi and certain other microbial groups.

- Microbial Activity : The herbicide enhances the activity of enzymes such as dehydrogenases, catalase, urease, alkaline phosphatase, and β-glucosidase at optimal doses .

Case Study 1: Efficacy Against Specific Weeds

A study demonstrated the efficacy of carfentrazone-ethyl mixed with glyphosate against Commeline benghalensis in coffee crops. The combination showed significant control starting at doses greater than or equal to 30 g/ha .

Case Study 2: Resistance Management

Research on Amaranthus tuberculatus indicated the development of resistance to carfentrazone-ethyl, emphasizing the need for integrated weed management strategies to mitigate resistance issues .

作用機序

Target of Action

Carfentrazone primarily targets the protoporphyrinogen oxidase (PPO) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .

Mode of Action

Carfentrazone acts by inhibiting the action of the PPO enzyme . This inhibition disrupts the plant’s cell membranes, leading to cell death . It is a contact herbicide, meaning it causes damage at the area of contact .

Biochemical Pathways

The primary biochemical pathway affected by Carfentrazone is the chlorophyll biosynthetic pathway . By inhibiting the PPO enzyme, Carfentrazone interferes with the production of chlorophyll, disrupting the plant’s ability to carry out photosynthesis .

Pharmacokinetics

Carfentrazone is rapidly absorbed and excreted in the urine within 24 hours after dosing . It is applied as a foliar spray and is systemic, meaning it is absorbed through the leaves of the targeted plant . The translocation of the active ingredient after absorption is limited, meaning the herbicide moves very little from the site applied to another part of the plant .

Result of Action

The result of Carfentrazone’s action is the rapid death of plant cells . The most common visual symptoms of PPO herbicides are leaves that become chlorotic (yellow), then desiccated and necrotic (brown) within 1 to 3 days . This leads to the browning of weed foliage as soon as 1 to 2 days, and potentially a complete kill in about a week .

Action Environment

Carfentrazone’s action, efficacy, and stability can be influenced by environmental factors. For instance, its persistence in the environment is dependent on weather parameters as well as the physicochemical properties of the soil . Furthermore, the degradation of Carfentrazone in the soil of a wheat field occurred rapidly to moderately with the mean half-life of 9.92 days . Therefore, owing to the moderate persistence under wheat field conditions, Carfentrazone is supposed to be safe for control of weeds in wheat crop .

生化学分析

Biochemical Properties

Carfentrazone interacts with various enzymes and proteins in the biochemical reactions. The degradation of Carfentrazone in soil is rapid, with a mean half-life of 9.92 days . This degradation is influenced by weather parameters as well as the physicochemical properties of the soil and Carfentrazone .

Cellular Effects

It is known that Carfentrazone and similar herbicides can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carfentrazone exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carfentrazone change over time. It has been observed that Carfentrazone has a moderate persistence under wheat field conditions . Information on Carfentrazone’s stability, degradation, and long-term effects on cellular function is still being researched.

Metabolic Pathways

Carfentrazone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that Carfentrazone is involved in are still being studied.

Transport and Distribution

Carfentrazone is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It is possible that Carfentrazone may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Carfentrazone-ethyl can be synthesized through several methods. One efficient synthetic route involves the Heck reaction. The process begins with the iodination of 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole to produce an intermediate. This intermediate then undergoes Heck coupling with ethyl acrylate, followed by oxidative addition-elimination and reduction steps to yield carfentrazone-ethyl . This method is advantageous due to its mild conditions, cost-effectiveness, and efficiency.

化学反応の分析

Carfentrazone undergoes various chemical reactions, including:

Oxidation: Carfentrazone can be oxidized to form its corresponding acid.

Reduction: The reduction of carfentrazone-ethyl can yield carfentrazone.

Substitution: Carfentrazone can participate in substitution reactions, particularly involving its halogen atoms.

Common reagents used in these reactions include oxidizing agents like OXONE® and reducing agents like hydrogen gas. The major products formed from these reactions include carfentrazone acid and its derivatives .

類似化合物との比較

Carfentrazone is unique among herbicides due to its rapid action and low environmental persistence. Similar compounds include:

Fenoxaprop-p-ethyl: Another post-emergent herbicide used for grass weed control.

Pinoxaden: A herbicide used for controlling grass weeds in cereal crops.

Compared to these compounds, carfentrazone is particularly effective against broad-leaved weeds and has a faster action due to its unique mechanism of inhibiting protoporphyrinogen oxidase.

生物活性

Carfentrazone-ethyl is a selective herbicide primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its mode of action, toxicity profiles, effects on soil microorganisms, and its environmental impact. This article compiles findings from various studies to provide a comprehensive overview of carfentrazone's biological activity.

Carfentrazone-ethyl belongs to the class of herbicides known as triazolinones. It functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll and heme. This inhibition leads to the accumulation of protoporphyrin IX, resulting in oxidative stress and cell death in susceptible plants.

Acute and Chronic Toxicity

Carfentrazone-ethyl exhibits varying toxicity levels depending on the dosage and exposure duration.

- Acute Toxicity : Studies indicate that carfentrazone-ethyl has a low acute toxicity profile for mammals, with an oral LD50 greater than 2000 mg/kg in rats, suggesting it is relatively safe for non-target organisms at recommended application rates .

- Chronic Toxicity : Long-term studies have shown that carfentrazone can affect liver and kidney function. For instance, a study reported increased liver weights and alterations in blood parameters such as hemoglobin concentration at high doses (≥8000 ppm) .

The following table summarizes key findings from chronic toxicity studies:

| Species | Dose (ppm) | Observed Effects |

|---|---|---|

| Rats | 4000 | Increased liver weight, decreased red blood cell counts |

| Mice | 7000 | Increased mortality, reduced body weight gain |

| Mice | 70 | Reduced hematocrit and hemoglobin levels |

Effects on Soil Microorganisms

Carfentrazone-ethyl impacts soil microbial communities significantly. A study evaluated its effects on various soil microorganisms and enzyme activities:

- Microbial Diversity : The herbicide inhibited the growth of fungi and Actinomycetes while stimulating total oligotrophic bacteria . Specifically, an optimal dose increased organotrophic bacteria populations by 62.5% compared to controls.

- Enzyme Activity : Enzymatic activity was also affected; higher doses inhibited dehydrogenases and urease but stimulated catalase and alkaline phosphatase activities. The following table presents microbial counts in soil treated with carfentrazone-ethyl:

| CE Dose (µg kg⁻¹) | Oligotrophic Bacteria (cfu kg⁻¹) | Actinomycetes (cfu kg⁻¹) | Fungi (cfu kg⁻¹) | Azotobacter (cfu kg⁻¹) |

|---|---|---|---|---|

| 0 | 12.492 | 5.501 | 8.098 | 5.511 |

| 42.240 | 14.406 | 4.030 | 6.970 | 4.886 |

Environmental Impact Assessment

A comprehensive risk assessment conducted by the European Food Safety Authority (EFSA) highlighted that carfentrazone-ethyl is rapidly absorbed in mammals with an oral absorption rate exceeding 72% . However, it poses risks to aquatic organisms due to its high toxicity levels at certain concentrations, necessitating careful management practices during application.

Stereoselective Bioactivity

Recent research has focused on the enantioselective bioactivity of carfentrazone-ethyl enantiomers, revealing significant differences in herbicidal efficacy and toxicity towards aquatic organisms . The findings suggest that one enantiomer may be more effective than the other, leading to potential implications for environmental safety and regulatory assessments.

特性

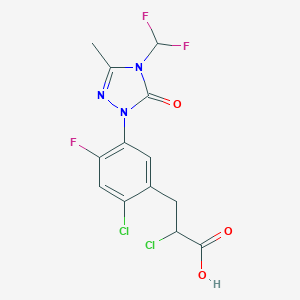

IUPAC Name |

2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKBGVDUSSWOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869766 | |

| Record name | Carfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128621-72-7 | |

| Record name | Carfentrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128621-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfentrazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARFENTRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAH5515N4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carfentrazone-ethyl?

A1: Carfentrazone-ethyl is a protoporphyrinogen oxidase (Protox) inhibitor. It competes with protoporphyrinogen IX for binding sites on the Protox enzyme, disrupting chlorophyll biosynthesis. [, , ]. This disruption leads to the accumulation of protoporphyrin IX, which reacts with oxygen in the presence of light, generating singlet oxygen radicals. These radicals cause lipid membrane oxidation, ultimately resulting in cell death [, , ].

Q2: How does carfentrazone-ethyl's mode of action lead to rapid plant necrosis?

A2: The accumulation of protoporphyrin IX and subsequent singlet oxygen radical production cause rapid damage to plant cell membranes. This damage results in visible necrosis within hours of application, particularly under sunlight, which accelerates the photodynamic process [, , ].

Q3: Does carfentrazone-ethyl translocate significantly within plants?

A3: Research suggests that carfentrazone-ethyl exhibits limited translocation within plants []. This limited movement is likely due to the rapid onset of necrosis at the site of application, which restricts further herbicide transport.

Q4: What is the molecular formula and weight of carfentrazone-ethyl?

A4: The molecular formula of carfentrazone-ethyl is C18H16Cl2F3N3O3, and its molecular weight is 432.24 g/mol.

Q5: Is carfentrazone-ethyl a chiral molecule?

A5: Yes, carfentrazone-ethyl is a chiral molecule, meaning it exists as two enantiomers: R-(+)-carfentrazone-ethyl and S-(-)-carfentrazone-ethyl. Its primary metabolite, carfentrazone, is also chiral, existing as S-(+)-carfentrazone and R-(-)-carfentrazone [, ].

Q6: Does the addition of adjuvants improve carfentrazone-ethyl's performance?

A7: Yes, adjuvants like non-ionic surfactants (NIS) and crop oil concentrate (COC) can enhance carfentrazone-ethyl absorption by plants, improving its efficacy [, ].

Q7: How does environmental factors like light intensity affect carfentrazone-ethyl efficacy?

A8: Carfentrazone-ethyl's efficacy is influenced by light intensity since its mode of action involves light-dependent singlet oxygen radical generation. Higher light intensity generally leads to faster and more severe plant necrosis [, , ].

Q8: How does environmental factors like temperature affect carfentrazone-ethyl efficacy?

A9: Temperature can affect carfentrazone-ethyl absorption and efficacy. Warmer temperatures generally promote faster herbicide uptake and activity, while cooler temperatures can slow down the process [].

Q9: Are there any studies exploring the impact of structural modifications on carfentrazone-ethyl's activity?

A10: While specific studies focusing on carfentrazone-ethyl's SAR are not extensively discussed in the provided research, the chiral nature of the molecule and its metabolite suggests that different enantiomers might exhibit varying levels of activity and selectivity [, , ].

Q10: How is carfentrazone-ethyl typically formulated for agricultural applications?

A11: Carfentrazone-ethyl is formulated as various products, including emulsifiable concentrates, water-dispersible granules, and microcapsule suspensions [, ]. The specific formulation can influence herbicide application, stability, and effectiveness.

Q11: What is the environmental fate of carfentrazone-ethyl?

A12: Carfentrazone-ethyl is rapidly hydrolyzed to its acidic metabolite, carfentrazone-chloropropionic acid, in the environment [, , , ]. This metabolite can undergo further degradation through photoreduction and dehydrochlorination, forming carfentrazone-propionic acid and carfentrazone-cinnamic acid, respectively [, ].

Q12: Is carfentrazone-ethyl registered for use in aquatic environments?

A13: Yes, carfentrazone-ethyl is approved for use in aquatic sites by the U.S. Environmental Protection Agency due to its relatively low use rates, rapid degradation in water, and limited accumulation in sediments [].

Q13: What are the potential environmental impacts of carfentrazone-ethyl?

A14: While carfentrazone-ethyl is considered a relatively low-risk herbicide for aquatic environments, its application should be carefully managed to minimize potential impacts on non-target organisms and water quality [, ]. Its degradation products, like carfentrazone-chloropropionic acid, might also require further investigation to assess their environmental fate and potential effects [, ].

Q14: What analytical methods are used to detect and quantify carfentrazone-ethyl and its metabolites in various matrices?

A14: Several analytical methods have been employed to quantify carfentrazone-ethyl and its metabolites, including:

- Gas Chromatography with Electron Capture Detector (GC-ECD): This method is commonly used for analyzing carfentrazone-ethyl residues in water, soil, and plant tissues [, ].

- Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the identification and quantification of carfentrazone-ethyl and its acidic metabolites in various matrices, offering higher sensitivity and specificity [, , ].

- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique allows for the separation and detection of carfentrazone-ethyl enantiomers and its chiral metabolite in various matrices, providing valuable information for risk assessment and understanding stereoselective degradation [, ].

- Cyclodextrin Electrokinetic Chromatography: This method enables the simultaneous enantiomeric separation of carfentrazone-ethyl and its metabolite, carfentrazone [].

Q15: How is the degradation of carfentrazone-ethyl enantiomers studied in soil?

A16: Researchers utilize enantioselective analytical methods, such as HPLC-MS/MS, to monitor the individual degradation of carfentrazone-ethyl enantiomers in different soil types [, ]. By analyzing the enantiomer fraction (EF), they can assess the preferential degradation of specific enantiomers and understand the stereoselective behavior of this herbicide in the environment.

Q16: Have studies been conducted to investigate the potential photoreduction of carfentrazone-chloropropionic acid?

A17: Yes, studies utilizing model solutions containing sodium sulfide (Na2S) and quinoids under laboratory ultraviolet light have demonstrated the photoreduction of carfentrazone-chloropropionic acid to carfentrazone-propionic acid [, ]. This research suggests that photoreduction could be a significant degradation pathway for carfentrazone-ethyl's metabolite in specific environments.

Q17: Are there alternative herbicides for weed control in situations where carfentrazone-ethyl might not be suitable?

A18: Yes, several alternative herbicides are available for weed control, depending on the target weed species, crop, and desired mode of action [, , , , , , , , , , , , ]. These include herbicides like glyphosate, glufosinate, 2,4-D, metsulfuron-methyl, sulfosulfuron, imazethapyr, dicamba, and others.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。